molecular formula C19H26 B13774282 Methylbis(1-methylpropyl)naphthalene CAS No. 85650-84-6

Methylbis(1-methylpropyl)naphthalene

Cat. No.: B13774282
CAS No.: 85650-84-6
M. Wt: 254.4 g/mol
InChI Key: UGFOUDPXHCZMLX-UHFFFAOYSA-N
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Description

Methylbis(1-methylpropyl)naphthalene is an organic compound with the molecular formula C19H26 It is a derivative of naphthalene, characterized by the presence of methyl and 1-methylpropyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(1-methylpropyl)naphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with alkylating agents such as alkyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The choice of catalysts and solvents is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methylbis(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Alkylated naphthalene derivatives

Scientific Research Applications

Methylbis(1-methylpropyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methylbis(1-methylpropyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methylbis(1-methylpropyl)naphthalene: C19H26

    Naphthalene: C10H8

    1-Methylnaphthalene: C11H10

    2-Methylnaphthalene: C11H10

Uniqueness

This compound is unique due to the presence of both methyl and 1-methylpropyl groups on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.

Properties

CAS No.

85650-84-6

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

1,2-di(butan-2-yl)-3-methylnaphthalene

InChI

InChI=1S/C19H26/c1-6-13(3)18-15(5)12-16-10-8-9-11-17(16)19(18)14(4)7-2/h8-14H,6-7H2,1-5H3

InChI Key

UGFOUDPXHCZMLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C2=CC=CC=C2C=C1C)C(C)CC

Origin of Product

United States

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